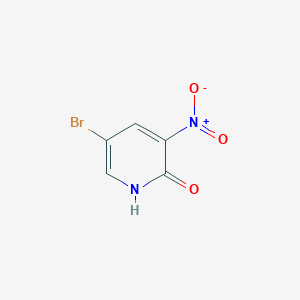

5-Bromo-3-nitro-2-pyridone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRLCVUDLFFTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166481 | |

| Record name | 5-Bromo-3-nitro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-34-7 | |

| Record name | 5-Bromo-3-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-nitro-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15862-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-3-nitro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-nitro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-3-NITRO-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAS8HHD2PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Hydroxy 3 Nitropyridine

Synthetic Pathways to 5-Bromo-2-hydroxy-3-nitropyridine

A primary and well-documented method for synthesizing 5-Bromo-2-hydroxy-3-nitropyridine involves the nitration of 2-Amino-5-bromopyridine (B118841).

Synthesis from 2-Amino-5-bromopyridine via Nitration

The direct nitration of 2-Amino-5-bromopyridine serves as a key step in obtaining the target molecule. This reaction typically employs a potent nitrating agent to introduce a nitro group onto the pyridine (B92270) ring.

The combination of fuming nitric acid and concentrated sulfuric acid is a classic and effective nitrating mixture. prepchem.comquora.com Concentrated sulfuric acid acts as a catalyst and a dehydrating agent. quora.comquora.com It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. quora.comquora.com The sulfuric acid also absorbs the water generated during the reaction, which would otherwise dilute the nitric acid and hinder the formation of the nitronium ion. quora.com Fuming nitric acid, which contains a higher concentration of nitrogen dioxide, provides a potent source of the nitrating species. organic-chemistry.orgnih.gov

In a typical procedure, 2-amino-5-bromopyridine is added to concentrated sulfuric acid, and then fuming nitric acid is added dropwise while maintaining a specific temperature. prepchem.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-Bromo-2-hydroxy-3-nitropyridine. Key parameters include reaction temperature, time, and the ratio of reactants.

One reported synthesis involves adding 2-amino-5-bromopyridine to concentrated sulfuric acid and then adding fuming nitric acid dropwise at 60°C. prepchem.com The mixture is then stirred at this temperature for two hours. prepchem.com Following the reaction, the mixture is poured into ice water, causing the product to precipitate. prepchem.com The solid is then collected by filtration, washed with water, and dried. prepchem.com This procedure has been reported to yield 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine from 100 g of 2-amino-5-bromopyridine. prepchem.com

Another set of conditions for the nitration of 2-amino-5-bromopyridine involves adding it to concentrated sulfuric acid at a temperature that does not exceed 5°C. orgsyn.org Then, 95% nitric acid is added dropwise at 0°C. The reaction mixture is stirred at 0°C for one hour, at room temperature for one hour, and finally at 50-60°C for one hour. orgsyn.org This method reportedly yields 78-85% of 2-amino-5-bromo-3-nitropyridine (B172296), which can then be converted to the target compound. orgsyn.org

| Starting Material | Reagents | Temperature | Time | Yield |

| 2-Amino-5-bromopyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | 60°C | 2 hours | ~70% |

| 2-Amino-5-bromopyridine | 95% Nitric Acid, Concentrated Sulfuric Acid | 0°C, RT, 50-60°C | 3 hours | 78-85% (of 2-amino-5-bromo-3-nitropyridine) |

Alternative Synthetic Approaches to Brominated Nitropyridines

Besides the direct nitration of aminopyridines, other strategies exist for the synthesis of brominated nitropyridines, which can be precursors to the target molecule.

Hydrogen Peroxide Oxidation for 5-Bromo-2-nitropyridine (B47719) Preparation

An alternative route to a related compound, 5-Bromo-2-nitropyridine, involves the oxidation of 2-amino-5-bromopyridine using hydrogen peroxide. acs.orgacs.orgguidechem.com This method is considered advantageous due to the low cost and environmentally benign nature of hydrogen peroxide. acs.org However, the reaction can initially present challenges such as low conversion, high impurity levels, and lack of reproducibility. acs.orgresearchgate.net

The process involves reacting the brominated aminopyridine with an oxidant mixture. chemicalbook.com The critical role of sulfuric acid in this reaction has been highlighted; using more diluted sulfuric acid often leads to reaction failure. acs.org Safety studies are important for this transformation due to the potential for exothermic decomposition of hydrogen peroxide. acs.orgresearchgate.net A robust and reproducible protocol has been developed for the large-scale synthesis of 5-Bromo-2-nitropyridine using this method. acs.orgacs.org One procedure involves adding 2-amino-5-bromopyridine to a 10% hydrogen peroxide solution in concentrated sulfuric acid at 0°C, followed by stirring at room temperature for 5 hours. guidechem.com

N-Bromosuccinimide (NBS) Bromination for Regioselectivity

N-Bromosuccinimide (NBS) is a versatile reagent for regioselective bromination of aromatic compounds, including heterocycles. missouri.eduwikipedia.orgresearchgate.net It is often favored over liquid bromine because it is a crystalline solid that is easier to handle. masterorganicchemistry.com NBS can be used for the bromination of electron-rich aromatic compounds like anilines and various aromatic heterocycles. missouri.eduwikipedia.org

For the synthesis of 2-amino-5-bromopyridine, a precursor to the target compound, N-Bromosuccinimide can be used to brominate 2-aminopyridine (B139424) with good regioselectivity. chemicalbook.com The reaction is typically carried out in a solvent like acetonitrile (B52724) at a controlled temperature. chemicalbook.com Using NBS in dimethylformamide (DMF) as a solvent has been shown to result in high para-selectivity for the bromination of reactive aromatic compounds. missouri.edu The use of NBS in acetonitrile is considered an environmentally friendly approach, avoiding the use of chlorinated solvents. organic-chemistry.org

| Reagent | Substrate | Product | Key Features |

| Hydrogen Peroxide/H₂SO₄ | 2-Amino-5-bromopyridine | 5-Bromo-2-nitropyridine | Environmentally benign, requires careful control for safety and reproducibility. acs.orgguidechem.com |

| N-Bromosuccinimide (NBS) | 2-Aminopyridine | 2-Amino-5-bromopyridine | Good regioselectivity, easier to handle than Br₂. chemicalbook.commasterorganicchemistry.com |

Nitration Techniques and Precursor Considerations

The synthesis of 5-Bromo-2-hydroxy-3-nitropyridine is critically dependent on the selection of appropriate precursors and nitration techniques. A primary precursor for this compound is 2-amino-5-bromopyridine. One established method involves the careful, dropwise addition of fuming nitric acid to a solution of 2-amino-5-bromopyridine in concentrated sulfuric acid. prepchem.com This process is conducted at a controlled temperature of 60°C, followed by a stirring period to ensure the reaction completes. prepchem.com

The synthesis of the precursor, 2-amino-5-bromopyridine, itself requires significant consideration for regioselectivity. It is typically prepared from 2-aminopyridine through bromination. chemicalbook.com The use of N-Bromosuccinimide (NBS) in a solvent like acetonitrile at a reduced temperature (0-5°C) has been shown to yield good regioselectivity, favoring the desired 5-bromo isomer over others. chemicalbook.comchemicalbook.com However, a common challenge in this step is the formation of the byproduct 2-amino-3,5-dibromopyridine (B40352) due to over-bromination. ijssst.info Careful control over the amount of the brominating agent is therefore essential to minimize the formation of this impurity. ijssst.info

Synthesis of Related Hydroxynitropyridines as Precursors or Analogs

The study of related hydroxynitropyridines provides valuable context for the synthesis of 5-Bromo-2-hydroxy-3-nitropyridine. These analogs can sometimes serve as precursors or offer insights into reaction mechanisms and optimization.

For instance, 3-hydroxy-2-nitropyridine (B88870) is synthesized by dissolving 3-hydroxypyridine (B118123) in concentrated sulfuric acid and then adding anhydrous potassium nitrate (B79036) (KNO₃). google.com This method avoids the direct use of fuming nitric acid, which can reduce the generation of hazardous acid mists and allow for more stable and controlled nitration. google.com

Another related compound is 5-Bromo-2-nitropyridine, which can be prepared from 2-amino-5-bromopyridine through an oxidation reaction using hydrogen peroxide. chemicalbook.comchemicalbook.com The synthesis of dinitropyridines, such as those derived from 4-hydroxypyridine, also contributes to the broader understanding of nitration reactions on pyridine rings. researchgate.net

| Related Compound | Precursor | Key Reagents | Reference |

| 3-Hydroxy-2-nitropyridine | 3-Hydroxypyridine | KNO₃, Concentrated H₂SO₄ | google.com |

| 5-Bromo-2-nitropyridine | 2-Amino-5-bromopyridine | Hydrogen Peroxide | chemicalbook.comchemicalbook.com |

| Dinitropyridines | 4-Hydroxypyridine | Nitrating Agents | researchgate.net |

Process Optimization and Industrial Scalability Considerations

Optimizing the synthesis of 5-Bromo-2-hydroxy-3-nitropyridine for industrial production involves a detailed analysis of solvents, reagents, reaction conditions, and purification methods to enhance efficiency, safety, and cost-effectiveness.

Solvent and Reagent Selection in Synthesis

The choice of solvents and reagents is paramount in the synthesis of 5-Bromo-2-hydroxy-3-nitropyridine. In the direct nitration of 2-amino-5-bromopyridine, concentrated sulfuric acid serves as the solvent, facilitating the reaction with fuming nitric acid as the nitrating agent. prepchem.com

For industrial-scale synthesis, alternative reagents and solvents are often considered to improve safety and environmental impact. In the synthesis of the related 3-hydroxy-2-nitropyridine, potassium nitrate (KNO₃) is used as the nitrating source in place of concentrated nitric acid. google.com This choice is advantageous as solid KNO₃ is stable, easy to handle, and reduces the formation of corrosive acid fumes, leading to a safer and more controllable process. google.com

Temperature-Controlled Reaction Protocols for Reproducibility

Temperature is a critical parameter that must be precisely controlled to ensure reproducibility and maximize yield while minimizing side reactions.

For the synthesis of 5-Bromo-2-hydroxy-3-nitropyridine from its 2-amino-5-bromo precursor, the reaction temperature is maintained at 60°C during the addition of nitric acid and the subsequent stirring period. prepchem.com In contrast, the synthesis of the 2-amino-5-bromopyridine precursor itself is performed at a much lower temperature of 0-5°C to ensure high regioselectivity. chemicalbook.com

| Reaction Step | Compound | Optimal Temperature | Rationale | Reference |

| Nitration | 5-Bromo-2-hydroxy-3-nitropyridine | 60°C | Ensure reaction completion | prepchem.com |

| Bromination | 2-Amino-5-bromopyridine | 0-5°C | Improve regioselectivity | chemicalbook.com |

| Nitration | 3-Hydroxy-2-nitropyridine | 40°C | Minimize side reactions | google.com |

Purification and Byproduct Management Strategies

In the laboratory-scale synthesis of 5-Bromo-2-hydroxy-3-nitropyridine, a straightforward purification method involves pouring the reaction mixture into ice water. prepchem.com This causes the product to precipitate out of the solution, after which it can be collected by filtration, washed with water to remove residual acids and impurities, and then dried. prepchem.com

A significant challenge lies in managing byproducts generated during the synthesis of precursors. For example, in the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, the formation of 2-amino-3,5-dibromopyridine is a common issue. ijssst.info Controlling the stoichiometry of the brominating agent is a key strategy to suppress this over-bromination and simplify the purification process. ijssst.info For industrial processes, adopting a synthesis strategy that uses a single solvent for multiple steps can significantly shorten post-processing time and simplify operations. google.com

Comparative Analysis of Synthetic Routes for Efficiency and Regioselectivity

Several synthetic routes to 5-Bromo-2-hydroxy-3-nitropyridine can be considered, with their efficiency and regioselectivity being key determinants for selection.

Route 1: This is a direct approach starting from 2-amino-5-bromopyridine. The process involves treating the precursor with a mixture of fuming nitric acid and concentrated sulfuric acid. prepchem.com This method accomplishes diazotization, hydroxylation, and nitration in a single pot, which can be highly efficient. The regioselectivity of the nitration is directed by the existing substituents on the pyridine ring.

Route 2: An alternative, multi-step route could start from pyridine itself. This would likely involve an initial nitration to form 2-nitropyridine, followed by bromination to yield 5-bromo-2-nitropyridine, and a final step to introduce the hydroxyl group at the 2-position and the nitro group at the 3-position. This route is less direct and may be less efficient due to the multiple transformations required.

| Feature | Route 1 (from 2-Amino-5-bromopyridine) | Route 2 (from Pyridine) |

| Starting Material | 2-Amino-5-bromopyridine | Pyridine |

| Number of Steps | Fewer (potentially one-pot from precursor) | Multiple |

| Key Challenge | Regioselective synthesis of the precursor | Multiple transformations, potential for low overall yield |

| Efficiency | Potentially high if precursor synthesis is optimized | Likely lower due to multiple steps |

Advanced Spectroscopic Characterization and Theoretical Calculations

Vibrational Spectroscopy of 5-Bromo-2-hydroxy-3-nitropyridine

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of the title compound. The analysis is further refined by theoretical calculations to assign specific vibrational modes. A key structural aspect of 2-hydroxypyridines is their ability to exist in tautomeric equilibrium with the corresponding 2-pyridinone form. In this case, the hydrogen atom from the hydroxyl group can migrate to the ring nitrogen, resulting in the formation of 5-bromo-3-nitro-2(1H)-pyridinone. This tautomerism is critical in the interpretation of the vibrational spectra, as it gives rise to characteristic bands for N-H and C=O groups. mewaruniversity.org

The FTIR spectrum of a molecule provides a distinct fingerprint based on the absorption of infrared radiation by its vibrating bonds. For 5-Bromo-2-hydroxy-3-nitropyridine, the analysis of its FTIR spectrum, typically recorded in a KBr pellet or as a nujol mull, reveals the presence of its constituent functional groups. niscpr.res.in Due to the common tautomeric shift to the pyridinone form, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected. mewaruniversity.org In a study of a similar compound, 2-hydroxy-5-methyl-3-nitro pyridine (B92270), the FTIR spectrum was analyzed to assign various vibrational modes. niscpr.res.in For another related molecule, 5-bromo-2,3-dihydroxy pyridine, which also exhibits tautomerism, a strong IR band at 1680 cm⁻¹ was assigned to the C=O stretching mode. mewaruniversity.org The spectrum also typically shows bands related to N-H stretching, C-H stretching, and various bending vibrations within the pyridine ring.

Table 1: Selected FTIR Vibrational Frequencies Observed in Compounds Related to 5-Bromo-2-hydroxy-3-nitropyridine

| Vibrational Mode | Frequency (cm⁻¹) (5-bromo-2,3-dihydroxy pyridine) mewaruniversity.org | Frequency (cm⁻¹) (2-hydroxy-5-methyl-3-nitro pyridine) niscpr.res.in | General Expected Region (cm⁻¹) libretexts.orgpressbooks.pub |

| O-H Stretch | - | 3355 | 3200-3600 |

| N-H Stretch | 3270 | - | 3300-3500 |

| C-H Stretch | 3115, 3105 | - | 3000-3100 |

| C=O Stretch | 1680 | - | 1650-1750 |

| C-OH Stretch | 1345, 1310 | - | 1320-1210 |

| C-N Stretch | - | 1209 | 1200-1400 |

| C-Br Stretch | 960 | - | ~500-1000 |

Note: The data in this table is derived from the analysis of structurally similar compounds and serves as a reference for the expected spectral features of 5-Bromo-2-hydroxy-3-nitropyridine.

FT-Raman spectroscopy complements FTIR by providing information on the vibrational modes that involve a change in polarizability. The FT-Raman and FTIR spectra of 5-bromo-2-nitropyridine (B47719) have been recorded and analyzed. nih.govniscpr.res.in For symmetric vibrations and bonds involving heavier atoms, Raman scattering can be particularly informative. In the case of 5-Bromo-2-hydroxy-3-nitropyridine, the C-Br bond, the symmetric stretching of the nitro group, and the pyridine ring vibrations are expected to produce notable signals in the Raman spectrum. researchgate.net For the related 2-hydroxy-5-methyl-3-nitro pyridine, the laser Raman spectrum was recorded from 50-4000 cm⁻¹. niscpr.res.in

Table 2: Selected FT-Raman Vibrational Frequencies in a Compound Related to 5-Bromo-2-hydroxy-3-nitropyridine

| Vibrational Mode | Frequency (cm⁻¹) (2-hydroxy-5-methyl-3-nitro pyridine) niscpr.res.in |

| O-H Stretch | 3356 |

| C-CH₃ Stretch | 1295 |

| C-N Stretch | 1211 |

| NO₂ Symmetric Stretch | 1331 |

| C-N In-Plane Bend | - |

| C-N Out-of-Plane Bend | 342 |

Note: The data in this table is derived from the analysis of a structurally similar compound and serves as a reference for the expected spectral features of 5-Bromo-2-hydroxy-3-nitropyridine.

To achieve an unambiguous assignment of the observed vibrational bands in the FTIR and FT-Raman spectra, a Normal Coordinate Analysis (NCA) is often performed. researchgate.net This theoretical approach involves calculating the harmonic vibrational frequencies and comparing them with the experimental data. For molecules like 5-bromo-2-nitropyridine, density functional theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to calculate the equilibrium geometry and vibrational frequencies. nih.gov

The analysis assumes a specific point group symmetry for the molecule, often CS for substituted pyridines. niscpr.res.inresearchgate.net The Potential Energy Distribution (PED) is then calculated to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. nih.gov This allows for a detailed and reliable assignment of complex vibrational spectra, correlating the scaled theoretical wavenumbers with the experimental ones. nih.govnih.gov

The interpretation of specific vibrational modes provides direct evidence for the presence of key functional groups.

C=O Vibrational Mode : The presence of a carbonyl (C=O) group is a strong indicator of the pyridinone tautomer. The C=O stretching vibration typically appears as a strong, sharp band in the FTIR spectrum in the region of 1650-1750 cm⁻¹. pressbooks.pub In a study of 5-bromo-2,3-dihydroxy pyridine, this mode was identified as a strong IR band at 1680 cm⁻¹, confirming the migration of a hydroxyl proton to the ring nitrogen. mewaruniversity.org A similar strong absorption in this region would be expected for 5-Bromo-2-hydroxy-3-nitropyridine.

C-OH Vibrational Modes : In the less prevalent hydroxy tautomer, vibrations involving the hydroxyl group would be present. The C-OH stretching mode is generally found in the 1210-1320 cm⁻¹ region. libretexts.org For the related 5-bromo-2,3-dihydroxy pyridine, bands observed at 1310 cm⁻¹ and 1345 cm⁻¹ were assigned to this stretching mode. mewaruniversity.org The in-plane bending of the O-H group is expected around 1440-1395 cm⁻¹. libretexts.org

Electronic and Photophysical Properties Analysis

The electronic transitions and photophysical behavior of the compound are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy, often complemented by theoretical methods like Time-Dependent Density Functional Theory (TD-DFT).

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of 5-Bromo-2-hydroxy-3-nitropyridine is expected to show distinct absorption bands characteristic of its chromophoric systems, which include the nitropyridine ring and, in its tautomeric form, the carbonyl group.

The expected electronic transitions are typically of the π → π* and n → π* types. The π → π* transitions, involving the π-electron system of the aromatic ring, are usually intense and occur at shorter wavelengths. The n → π* transitions, which involve non-bonding electrons (from the oxygen atoms of the nitro and carbonyl/hydroxyl groups and the nitrogen atom), are less intense and appear at longer wavelengths. nih.gov In a study on the related compound 2-amino-3-methyl-5-nitropyridine, the UV-Visible spectrum was recorded in ethanol (B145695) and the electronic absorption properties were analyzed using TD-DFT. nih.gov A similar approach for 5-Bromo-2-hydroxy-3-nitropyridine would allow for the assignment of observed absorption maxima to specific electronic transitions, providing insight into its electronic structure and energy levels of its frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) Calculations for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. For compounds like 5-Bromo-2-hydroxy-3-nitropyridine, TD-DFT calculations, often performed with a basis set such as B3LYP/6-311++G(d,p), can elucidate the nature of electronic transitions. researchgate.netmdpi.com

These calculations predict the excitation energies and oscillator strengths of transitions between molecular orbitals. The primary electronic transitions expected for this molecule are π → π* and n → π. The π → π transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. The calculated absorption spectrum helps in assigning the bands observed in the experimental UV-Vis spectrum to specific electronic transitions. researchgate.netnih.gov

Energy Gap (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 5-Bromo-2-hydroxy-3-nitropyridine, the HOMO is expected to have significant contributions from the π-system of the pyridine ring and the p-orbitals of the hydroxyl and bromo substituents, reflecting its electron-donating capability. Conversely, the LUMO is likely centered on the electron-withdrawing nitro group and the pyridine ring, indicating its capacity to accept electrons. researchgate.netmdpi.com The energy gap therefore provides insight into the charge transfer interactions that occur within the molecule, which are fundamental to its reactivity and electronic properties. researchgate.net

| Parameter | Energy (eV) in Gas Phase | Description |

|---|---|---|

| HOMO Energy | -6.880 | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.475 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |

| Energy Gap (ΔE) | 5.405 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Note: Data presented is for the structurally related compound 3-Bromo-2-hydroxypyridine as a proxy to illustrate the typical values obtained from such calculations.

Impact of Solvent Environment on Compound Stability and Optical Properties

The stability and optical properties of 5-Bromo-2-hydroxy-3-nitropyridine can be significantly influenced by its environment, particularly the solvent. This phenomenon, known as solvatochromism, describes the shift in the position of UV-Vis absorption bands as the polarity of the solvent changes. Theoretical studies often employ the Polarizable Continuum Model (PCM) in conjunction with TD-DFT to simulate these effects. mdpi.com

In polar solvents like methanol (B129727) or water, the ground state of a polar molecule is often stabilized to a greater extent than the excited state, leading to a blue shift (hypsochromic shift) in n → π* transitions. Conversely, π → π* transitions often experience a red shift (bathochromic shift) in polar solvents because the excited state is more polar than the ground state and is thus better stabilized by the solvent. mdpi.com For 5-Bromo-2-hydroxy-3-nitropyridine, studies on similar molecules show that the HOMO-LUMO energy gap remains relatively constant across different solvents like water, DMSO, and methanol, suggesting subtle but complex solute-solvent interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromo-2-hydroxy-3-nitropyridine by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Data and Proton Assignments

The ¹H NMR spectrum of 5-Bromo-2-hydroxy-3-nitropyridine is expected to show distinct signals for the protons on the pyridine ring. Due to the tautomeric nature of 2-hydroxypyridines, which exist in equilibrium with their 2-pyridone form, the proton on the nitrogen (N-H) or oxygen (O-H) can also be observed, often as a broad signal. The pyridine ring itself has two aromatic protons. The proton at the C4 position is adjacent to two electron-withdrawing groups (nitro and bromo), which would shift its signal downfield. The proton at the C6 position would also be influenced by the ring nitrogen and the adjacent bromine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H4 | ~8.5 - 9.0 | Doublet (d) | Expected to be the most downfield aromatic proton due to proximity to the nitro group. |

| H6 | ~8.0 - 8.5 | Doublet (d) | Shifted downfield by the ring nitrogen and bromine atom. |

| OH/NH | Variable (broad) | Singlet (s) | Chemical shift and broadening are highly dependent on solvent, concentration, and temperature due to tautomerism and hydrogen bonding. |

Note: The chemical shifts are estimates based on general principles and data for similar structures. Actual experimental values may vary.

¹³C NMR Spectral Data and Carbon Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 5-Bromo-2-hydroxy-3-nitropyridine, five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbon bearing the hydroxyl group (C2) and the carbons attached to the nitro (C3) and bromo (C5) groups will have their chemical shifts significantly affected by these substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~160 - 165 | Attached to the electronegative oxygen/nitrogen (pyridone form), resulting in a downfield shift. |

| C3 | ~125 - 135 | Carbon bearing the nitro group. |

| C4 | ~140 - 145 | Aromatic carbon deshielded by adjacent substituents. |

| C5 | ~110 - 120 | Attached to the bromine atom; the "heavy atom effect" can influence the shift. |

| C6 | ~145 - 150 | Deshielded by the ring nitrogen. |

Note: The chemical shifts are estimates based on general principles and data for similar structures. Definitive assignments typically require 2D NMR experiments. mdpi.com

Theoretical Calculation of NMR Chemical Shifts using GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating the NMR shielding tensors of molecules. researchgate.netimist.ma This method, typically employed within the framework of DFT (e.g., at the B3LYP/6-311G(d,p) level), is known to provide theoretical chemical shifts that correlate well with experimental data. imist.ma

The process involves first optimizing the molecular geometry of 5-Bromo-2-hydroxy-3-nitropyridine. Then, the GIAO calculation is performed on the optimized structure to yield the absolute isotropic shielding values for each nucleus. To convert these shielding values (σ) into the more familiar chemical shifts (δ), a reference compound, typically tetramethylsilane (B1202638) (TMS), is calculated at the same level of theory. The chemical shift is then determined using the formula: δ_sample = σ_TMS - σ_sample. This theoretical approach is invaluable for confirming experimental assignments and for understanding how the electronic structure of the molecule influences its NMR spectrum. youtube.com

Crystallographic Studies and Solid-State Analysis

The solid-state architecture of pyridine derivatives is dictated by a combination of molecular geometry and intermolecular forces. Although a specific crystal structure for 5-Bromo-2-hydroxy-3-nitropyridine is not available in public databases, analysis of closely related compounds provides significant insight into its potential structural characteristics.

X-ray Diffraction Analysis of Related Pyridine Derivatives

X-ray diffraction is a fundamental technique for determining the precise arrangement of atoms within a crystal. Studies on various substituted pyridine derivatives have elucidated how different functional groups influence the crystal lattice.

For instance, the analysis of N-(4-nitrophenyl)pyridine-2-carboxamide, a related nitropyridine derivative, shows a nearly planar conformation. nih.gov Another example, 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, demonstrates how pyridine rings can be rotated slightly out of the plane of the central pyridazine (B1198779) ring. nih.gov In the crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, the two pyridine side arms are not coplanar, subtending a significant dihedral angle of 26.45 (6)°. iucr.org

These examples highlight the conformational flexibility of the pyridine ring system, which is heavily influenced by its substituents. For 5-Bromo-2-hydroxy-3-nitropyridine, one would anticipate a planar or near-planar ring structure, with the arrangement of molecules in the crystal lattice being heavily influenced by the intermolecular interactions established by the bromo, hydroxyl, and nitro groups.

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| N-(4-nitrophenyl)pyridine-2-carboxamide | C12H9N3O3 | Not Specified | Not Specified | Nearly planar conformation | nih.gov |

| 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine | C18H16N4O | Not Specified | Not Specified | Pyridine rings rotated out of the pyridazine plane | nih.gov |

| 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate | C19H23N52+·2Cl-·2H2O | Not Specified | Not Specified | Non-coplanar pyridine side arms (Dihedral angle: 26.45°) | iucr.org |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are the cornerstone of supramolecular chemistry and crystal engineering, dictating the packing of molecules in the solid state. In pyridine derivatives, hydrogen bonding and π-π stacking are prevalent.

Hydrogen Bonding: The presence of hydroxyl (-OH), nitro (-NO2), and pyridine nitrogen atoms in 5-Bromo-2-hydroxy-3-nitropyridine makes it a prime candidate for forming extensive hydrogen bond networks. The hydroxyl group can act as a hydrogen bond donor, while the nitro group's oxygen atoms and the pyridine ring's nitrogen atom are acceptors. In related structures, C-H···O and C-H···N hydrogen bonds are commonly observed. nih.govnih.gov For example, in N-(4-nitrophenyl)pyridine-2-carboxamide, intermolecular C-H···O hydrogen bonds create a stepped, staircase-like progression of molecules. nih.gov

π-π Stacking: The aromatic nature of the pyridine ring facilitates π-π stacking interactions, which contribute significantly to crystal stability. wikipedia.org These interactions are observed in numerous pyridine derivatives. In the crystal lattice of N-(4-nitrophenyl)pyridine-2-carboxamide, molecules are arranged in loosely π-stacked layers with alternating interplanar separations of 3.439 (1) Å and 3.476 (1) Å. nih.gov A different compound, 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, also features π–π interactions with centroid-centroid distances of 3.4864 (12) and 3.5129 (13) Å. iucr.org In the structure of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the imidazolopyridine units are associated through slipped π–π stacking interactions. nih.gov

| Compound | Interaction Type | Description / Distance | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)pyridine-2-carboxamide | C-H···O Hydrogen Bonds | Forms one-dimensional staircase-like progression | nih.gov |

| π-π Stacking | Interplanar separations: 3.439 Å and 3.476 Å | nih.gov | |

| 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine | C-H···N Hydrogen Bonds | Links molecules into corrugated layers | nih.gov |

| 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate | π-π Stacking | Centroid-centroid distances: 3.4864 Å and 3.5129 Å | iucr.org |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | Slipped π-π Stacking | Associates imidazolopyridine units | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Contributions

In the absence of a crystal structure for 5-Bromo-2-hydroxy-3-nitropyridine, we can again turn to related molecules. For 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, Hirshfeld analysis reveals that the most significant contributions to crystal packing come from H···H (48.5%), H···C/C···H (26.0%), and H···N/N···H (17.1%) contacts. nih.gov This indicates that van der Waals forces and hydrogen bonding are the dominant interactions. nih.gov

A similar analysis on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, which also contains bromo and nitro substituents, provides a different breakdown. nih.gov Here, the most important interactions are H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%). nih.gov The significant contribution from H···Br contacts highlights the role of the halogen atom in directing the crystal packing, a feature that would be highly relevant for 5-Bromo-2-hydroxy-3-nitropyridine. The red spots on the Hirshfeld surface map indicate close contacts involved in intermolecular interactions. nih.govmdpi.com

| Contact Type | Contribution in C18H16N4O nih.gov | Contribution in C24H30Br2N4O2nih.gov |

|---|---|---|

| H···H | 48.5% | 48.1% |

| H···C/C···H | 26.0% | 6.0% |

| H···N/N···H | 17.1% | 5.8% |

| H···Br/Br···H | Not Applicable | 15.0% |

| H···O/O···H | Not Specified | 12.8% |

| C···C | Not Specified | 3.7% |

| C···Br/Br···C | Not Applicable | 3.5% |

| C···N/N···C | Not Specified | 1.6% |

Computational Chemistry and Quantum Mechanical Investigations

Molecular Geometry Optimization

The process of molecular geometry optimization is fundamental in computational chemistry, seeking to find the most stable arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. For 5-Bromo-2-hydroxy-3-nitropyridine, this involves the application of various theoretical models.

Hartree-Fock (HF) Level Calculations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a more popular and often more accurate method for computational studies of molecules of this nature. The B3LYP functional, a hybrid functional that combines the strengths of HF and DFT, is commonly used in conjunction with various basis sets. For instance, studies on similar compounds like 2-hydroxy-3-nitropyridine (B160883) and 2-amino-3-bromo-5-nitropyridine (B103754) have successfully employed the B3LYP method with the 6-311++G(d,p) basis set to optimize molecular geometries and predict vibrational frequencies. bldpharm.comcymitquimica.com This level of theory is known to provide a good balance between computational cost and accuracy for organic molecules. It is anticipated that DFT calculations on 5-Bromo-2-hydroxy-3-nitropyridine would reveal the planarity of the pyridine (B92270) ring and the specific orientations of the hydroxyl and nitro groups.

A critical aspect of the computational study of 5-Bromo-2-hydroxy-3-nitropyridine is the consideration of its tautomeric equilibrium with 5-bromo-3-nitro-2-pyridone. nih.gov DFT calculations would be instrumental in determining the relative energies of these two forms, thereby predicting which tautomer is more stable in the gas phase.

Comparative Analysis of Theoretical Models with Experimental Data

A crucial step in validating computational results is the comparison of theoretical data with experimental findings, typically from X-ray crystallography. As of the current literature review, no experimental crystal structure for 5-Bromo-2-hydroxy-3-nitropyridine has been reported.

However, the methodology for such a comparative analysis can be illustrated by studies on analogous molecules. For example, a comprehensive analysis of 5-Bromo-2-Hydroxybenzaldehyde involved comparing the bond lengths and angles obtained from DFT (B3LYP/6-311++G(d,p)) calculations with experimental X-ray diffraction data. In that case, a high correlation coefficient for bond lengths and angles indicated excellent agreement between the theoretical model and the experimental structure. Should experimental data for 5-Bromo-2-hydroxy-3-nitropyridine become available, a similar comparative analysis would be essential to assess the accuracy of the chosen theoretical models.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Computational methods provide valuable insights into these characteristics.

Mulliken Atomic Charges and Charge Distribution

Table 1: Predicted Mulliken Atomic Charges for 5-Bromo-2-hydroxy-3-nitropyridine (Hypothetical) This table is a hypothetical representation based on general principles of electronegativity and is not derived from actual computational results.

| Atom | Predicted Charge (arbitrary units) |

|---|---|

| C2 | Positive |

| C3 | Positive |

| C4 | Slightly Negative/Positive |

| C5 | Slightly Positive |

| C6 | Slightly Negative/Positive |

| N1 (pyridine) | Negative |

| H (on O) | Positive |

| O (on C2) | Negative |

| N (nitro) | Positive |

| O (nitro) | Negative |

Molecular Electrostatic Potential (MEP) Surface Maps

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.

For 5-Bromo-2-hydroxy-3-nitropyridine, it is anticipated that the MEP map would show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl and nitro groups, as well as the nitrogen atom of the pyridine ring. These areas are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atom of the hydroxyl group and potentially on the carbon atoms of the pyridine ring, indicating electron-deficient areas that are prone to nucleophilic attack. Studies on similar molecules, such as 2-amino-3-bromo-5-nitropyridine, have utilized MEP maps to identify these reactive sites. cymitquimica.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and the interactions between these bonds. researchgate.net It provides a localized, Lewis-like description of the electron density, making it easier to interpret charge transfer and hyperconjugative interactions within a molecule. researchgate.netnih.gov The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy using second-order perturbation theory. researchgate.net

For 5-Bromo-2-hydroxy-3-nitropyridine, an NBO analysis would investigate the delocalization of electron density between the lone pairs of the oxygen and bromine atoms, the nitro group, and the pyridine ring. Key interactions would likely include:

Donation of electron density from the lone pairs of the hydroxyl oxygen to the antibonding orbitals of the adjacent C-C and C-N bonds of the ring.

Interactions involving the electron-withdrawing nitro group, which significantly influences the electronic distribution across the molecule.

Hyperconjugative effects stemming from the bromine substituent.

Table 1: Hypothetical NBO Analysis Results for Key Interactions in 5-Bromo-2-hydroxy-3-nitropyridine (Note: This table is illustrative, based on typical NBO analysis outputs for similar compounds, as specific research data for this molecule was not found.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) O₉ | σ(N₇-C₅) | 5.45 |

| LP (1) O₉ | σ(C₄-C₅) | 2.10 |

| LP (1) N₇ | σ(C₅-C₄) | 3.88 |

| LP (3) Br₆ | σ(C₁-C₂) | 1.15 |

LP = Lone Pair, σ = antibonding orbital. Atom numbering is based on standard IUPAC nomenclature for the pyridine ring.*

Density of States (DOS) and Radial Distribution Functions (RDFs)

Radial Distribution Functions (RDFs) are used to describe how the density of surrounding atoms or solvent molecules varies as a function of distance from a reference atom. In a simulation of 5-Bromo-2-hydroxy-3-nitropyridine in a solvent, RDFs could be calculated for the distribution of solvent molecules around key sites, such as the hydroxyl group's hydrogen or the nitro group's oxygens. This provides detailed insight into the solvation shell structure and specific intermolecular interactions like hydrogen bonding.

Conformational Analysis and Tautomerism Studies

Hydroxypyridines, including 5-Bromo-2-hydroxy-3-nitropyridine, are known to exhibit tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers.

Investigation of Keto-Enol Tautomerism in Hydroxypyridines

The most significant tautomeric relationship for 2-hydroxypyridines is the equilibrium between the hydroxy (enol) form and the pyridone (keto) form. frontiersin.org In this equilibrium, a proton migrates from the hydroxyl oxygen to the ring's nitrogen atom, accompanied by a rearrangement of double bonds.

Enol Form: 5-Bromo-2-hydroxy-3-nitropyridine

Keto Form: 5-Bromo-3-nitro-2(1H)-pyridinone chemimpex.comsigmaaldrich.com

This keto-enol tautomerism is a fundamental characteristic of many heterocyclic compounds and can be influenced by factors such as the compound's physical state (solid, liquid, gas) and the solvent environment. frontiersin.orgnih.govorientjchem.org In many cases, including for related pyridone structures, the keto form is found to be the more stable tautomer. nih.gov This stability is often attributed to factors like amide resonance in the keto form.

Computational Discrimination of Tautomeric Forms

Computational methods, particularly Density Functional Theory (DFT), are highly effective for discriminating between tautomeric forms. orientjchem.org By calculating the total electronic energies of each tautomer, scientists can predict their relative stabilities. orientjchem.org These calculations can be performed for the molecule in the gaseous phase or by using solvent models to understand how the equilibrium shifts in different environments. orientjchem.org

For 5-Bromo-2-hydroxy-3-nitropyridine, computational studies would involve optimizing the geometry of both the keto and enol forms and then calculating their energies. The difference in these energies (ΔE) indicates which tautomer is thermodynamically favored. Studies on similar molecules have shown that the energy difference can be significant, often favoring the keto form by several kcal/mol. orientjchem.org

Table 2: Hypothetical Relative Energies of Tautomers of 5-Bromo-2-hydroxy-3-nitropyridine (Note: This table illustrates the expected output from a computational study. The values are hypothetical.)

| Tautomer | Form | Relative Energy (ΔE) in Gas Phase (kcal/mol) | Relative Energy (ΔE) in Water (kcal/mol) |

| 5-Bromo-2-hydroxy-3-nitropyridine | Enol | 0.00 (Reference) | 0.00 (Reference) |

| 5-Bromo-3-nitro-2(1H)-pyridinone | Keto | -9.50 | -7.20 |

A negative ΔE for the keto form would indicate that it is more stable than the enol form under the specified conditions.

Reactivity and Derivatization of 5 Bromo 2 Hydroxy 3 Nitropyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 5-Bromo-2-hydroxy-3-nitropyridine is electron-deficient, a characteristic that is further intensified by the strong electron-withdrawing nature of the nitro group. This electronic feature makes the pyridine ring susceptible to attack by nucleophiles. The bromine atom at the 5-position and the nitro group at the 3-position are the primary sites for nucleophilic substitution reactions.

Replacement of the Bromine Atom with Various Nucleophiles (e.g., amines, thiols)

The bromine atom on the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the success of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For electron-deficient heteroarenes like nitropyridines, nucleophilic substitution of a halogen is a common transformation. nih.gov

While specific studies detailing the substitution of the bromine atom in 5-Bromo-2-hydroxy-3-nitropyridine with amines and thiols are not extensively documented in the reviewed literature, general principles of SNAr reactions on similar substrates suggest this is a feasible pathway. For instance, research on other bromo-nitro-substituted pyridines demonstrates that the bromine atom can be displaced by various nucleophiles.

It is important to note that the reactivity of the nitro group itself can sometimes compete with or even surpass that of the bromine atom in nucleophilic substitution reactions, as discussed in the following section.

Reactivity of the Nitro Group

The nitro group at the 3-position significantly influences the reactivity of the pyridine ring, making it highly electrophilic. Interestingly, studies on related 3-nitro-5-halopyridines have shown that the nitro group can be more susceptible to nucleophilic attack than the halogen atom, particularly with sulfur nucleophiles. clockss.org In these cases, the nitro group acts as the leaving group.

One study found that in the reactions of 2-methyl-3-nitropyridines with a halogen at the 5-position with thiols, the 3-nitro group is selectively substituted. clockss.org This suggests a similar reactivity pattern may be expected for 5-Bromo-2-hydroxy-3-nitropyridine, where a thiol nucleophile might preferentially displace the nitro group over the bromine atom. This selective substitution of a non-activated nitro group provides a valuable method for the synthesis of novel pyridine derivatives. clockss.org

Reduction Reactions

The nitro group is a readily reducible functional group, and its conversion to an amino group is a fundamental transformation in the derivatization of 5-Bromo-2-hydroxy-3-nitropyridine.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group in 5-Bromo-2-hydroxy-3-nitropyridine to form 3-amino-5-bromo-2-hydroxypyridine (B113389) is a well-established reaction. This transformation is a critical step in the synthesis of various biologically active molecules.

A common and effective method for this reduction involves the use of iron powder in the presence of an acid, such as hydrochloric acid. This reaction is typically carried out in a solvent like ethanol (B145695). The process is efficient and leads to the desired amino-substituted pyridine derivative, which can then be used in further synthetic steps.

| Reactant | Reagents and Conditions | Product | Reference |

| 5-Bromo-2-hydroxy-3-nitropyridine | Iron powder, Hydrochloric acid, Ethanol, 0.5-1 h | 2-hydroxy-3-amino-5-bromopyridine |

Oxidation Reactions

The potential for oxidation reactions on derivatives of 5-Bromo-2-hydroxy-3-nitropyridine primarily depends on the nature of the substituents introduced through derivatization.

Oxidation of Alkyl Substituents (if applicable to derivatives)

While 5-Bromo-2-hydroxy-3-nitropyridine itself does not possess an alkyl substituent for oxidation, its derivatives can. For instance, derivatives such as Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate and 5-Bromo-2-hydroxy-6-methyl-3-nitropyridine have been identified. synquestlabs.com

In principle, the methyl group in such derivatives could be oxidized to a carboxylic acid. General methods for the oxidation of an alkyl group on a pyridine ring often involve strong oxidizing agents like potassium permanganate (B83412) (KMnO4). This transformation would provide a route to carboxylic acid derivatives, further expanding the synthetic utility of the 5-Bromo-2-hydroxy-3-nitropyridine scaffold. However, specific experimental details for the oxidation of alkyl derivatives of 5-Bromo-2-hydroxy-3-nitropyridine were not found in the reviewed literature.

Synthesis of Novel Heterocyclic Systems Utilizing 5-Bromo-2-hydroxy-3-nitropyridine as a Building Block

The unique structural arrangement of 5-Bromo-2-hydroxy-3-nitropyridine, featuring both a bromine atom and a nitro group, significantly enhances its reactivity. chemimpex.com This characteristic makes it an essential component and a preferred choice for chemists aiming to construct novel heterocyclic systems, which are foundational structures in many biologically active compounds. chemimpex.combldpharm.com Its stability and the ease with which its functional groups can be modified make it a valuable starting point for creating diverse and complex molecular architectures. chemimpex.com

Intermediate in Complex Organic Synthesis

5-Bromo-2-hydroxy-3-nitropyridine serves as a key intermediate in the synthesis of a wide array of organic compounds. chemimpex.com Its utility is prominent in the development of pharmaceuticals and agrochemicals. chemimpex.com The compound's structure provides a pathway for producing molecules with significant therapeutic potential, including anti-inflammatory, antimicrobial, antibacterial, and antifungal agents. chemimpex.com

In the agrochemical industry, it acts as a precursor for formulating effective herbicides and pesticides, contributing to advancements in crop protection. chemimpex.com The reactivity of the bromonitropyridine scaffold is exemplified by the use of the related compound, 5-Bromo-2-nitropyridine (B47719), in the preparation of intermediates for Pazopanib, an anticancer drug. guidechem.com This highlights the role of such structures in creating complex, high-value molecules through multi-step synthetic routes. guidechem.com

Table 1: Applications of Bromonitropyridine Scaffolds in Synthesis

| Building Block Class | Resulting Compound Type | Field of Application | Reference |

|---|---|---|---|

| Bromonitropyridines | Anti-inflammatory Agents | Pharmaceuticals | chemimpex.com |

| Bromonitropyridines | Antimicrobial Agents | Pharmaceuticals | chemimpex.com |

| Bromonitropyridines | Herbicides/Pesticides | Agrochemicals | chemimpex.com |

| 5-Bromo-2-nitropyridine | Pazopanib Intermediate | Oncology (Anticancer Drug) | guidechem.com |

Role in Developing Innovative Compounds

The functional versatility of 5-Bromo-2-hydroxy-3-nitropyridine makes it instrumental in the development of innovative compounds. chemimpex.com Researchers leverage its reactive sites to introduce new functionalities and build complex heterocyclic frameworks that are often difficult to synthesize through other means. chemimpex.comacs.org

The broader class of nitropyridine derivatives has been successfully employed in the creation of highly specific bioactive molecules. nih.gov For instance, various nitropyridines have served as starting materials for the synthesis of potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are crucial enzyme targets in therapeutic research. nih.gov Furthermore, the related 5-Bromo-2-nitropyridine was a key starting material in the synthesis of a Positron Emission Tomography (PET) tracer for imaging tau protein aggregates in the brain, a significant tool in Alzheimer's disease research. nih.gov These examples underscore the potential of the 5-Bromo-2-hydroxy-3-nitropyridine scaffold to contribute to cutting-edge developments in medicine and diagnostics. chemimpex.comnih.gov

Table 2: Examples of Innovative Compounds from Nitropyridine Building Blocks

| Starting Material Class | Synthesized Compound Class | Biological Target / Application | Reference |

|---|---|---|---|

| Nitropyridines | Substituted Amides | Janus kinase 2 (JAK2) Inhibition | nih.gov |

| 2,6-dichloro-3-nitropyridine | Complex Heterocycles | Glycogen synthase kinase-3 (GSK3) Inhibition | nih.gov |

| 5-Bromo-2-nitropyridine | PET Tau Tracer ([11C]PBB3) | Alzheimer's Disease Imaging | nih.gov |

| 5-Bromo-2-nitropyridine | Benzimidazoles | TIE-2 and VEGFR-2 Tyrosine Kinase Inhibition | chemicalbook.com |

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in Pharmaceutical Synthesis

5-Bromo-2-hydroxy-3-nitropyridine is widely recognized as a key intermediate in the field of pharmaceutical and agrochemical research. nih.gov The reactivity of the compound is enhanced by the presence of a bromine atom and a nitro group, making it an essential precursor for synthesizing biologically active molecules. nih.gov Its structure allows for efficient and complex organic synthesis, facilitating the production of compounds with significant therapeutic potential. nih.gov

The synthesis of 5-Bromo-2-hydroxy-3-nitropyridine itself can be achieved by the dropwise addition of fuming nitric acid to 2-amino-5-bromopyridine (B118841) in concentrated sulfuric acid. prepchem.com This process yields the target compound as a precipitated solid, which can then be utilized in further synthetic steps. prepchem.com Its utility is also noted in its role as an intermediate for creating 2,3-diaminopyridine, where 2-amino-5-bromo-3-nitropyridine (B172296), a closely related compound, is reduced. orgsyn.org This highlights its function as a versatile starting material for accessing various substituted pyridine (B92270) cores essential for drug discovery.

Development of Anti-inflammatory Agents

The scaffold of 5-Bromo-2-hydroxy-3-nitropyridine is a valuable starting point for developing novel anti-inflammatory agents. nih.gov Researchers have utilized this compound to create new pharmaceutical candidates aimed at treating inflammation. nih.gov A notable example of a related structure's application is the use of 5-bromo-2-hydroxyl-3-nitro-acetophenone as an important intermediate in the synthesis of Pranlukast. google.com Pranlukast is a leukotriene receptor antagonist used for the treatment of asthma, a chronic inflammatory disease of the airways. google.com This demonstrates the potential of this chemical family in creating targeted anti-inflammatory therapies.

Development of Antimicrobial and Antifungal Agents

In addition to its role in anti-inflammatory research, 5-Bromo-2-hydroxy-3-nitropyridine is a key building block for the development of new antimicrobial and antifungal agents. nih.gov Its structure is leveraged to produce compounds with potent activity against various pathogens. nih.gov The broader class of nitropyridine derivatives has been investigated for these properties; for instance, certain nitropyridine-containing metal complexes have been tested for their antifungal and antibacterial capabilities. nih.gov

Derivatives of the related compound 5-Bromo-3-pyridinol have been identified as potential fungicides, showing significant control of Plasmopara viticola, a pathogen affecting grapevines. uni.lu This underscores the utility of the bromo-hydroxypyridine core in designing agents to combat microbial and fungal infections in both medicine and agriculture.

Precursor for Herbicides and Pesticides in Agrochemical Industry

The application of 5-Bromo-2-hydroxy-3-nitropyridine extends into the agrochemical sector, where it serves as a precursor for the synthesis of herbicides and pesticides. nih.gov Its unique molecular structure provides a pathway for creating effective crop protection agents. nih.gov The stability and ease of functionalization make it a preferred choice for researchers in the agrochemical industry aiming to develop innovative solutions for pest control and sustainable agriculture. nih.gov The related compound 5-bromo-2-nitro-3-hydroxypyridine is also identified specifically as a pesticide intermediate for synthesizing new pesticide compounds.

Synthesis of Tyrosine Kinase Receptor Inhibitors

The nitropyridine scaffold is instrumental in the synthesis of tyrosine kinase inhibitors, a critical class of drugs, particularly in oncology. A review of nitropyridines in bioactive molecule synthesis highlights their role in creating potent inhibitors for Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov For example, 2-chloro-5-methyl-3-nitropyridine (B188117) was used as a starting material to synthesize a series of potent JAK2 inhibitors. nih.gov

Furthermore, nitropyridine derivatives are used to create inhibitors for other kinases like glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The development of third-generation EGFR tyrosine kinase inhibitors, which target mutations responsible for drug resistance in non-small cell lung cancer, often involves pyrimidine-based structures that can be accessed from pyridine precursors. nih.gov The structural features of 5-Bromo-2-hydroxy-3-nitropyridine make it a valuable precursor for building such complex heterocyclic systems designed to modulate kinase activity. nih.govrsc.org

Investigation in Anti-cancer and Anti-thrombolytic Properties of Derivatives

Anti-cancer Properties: The development of tyrosine kinase inhibitors from nitropyridine precursors is directly linked to anti-cancer research, as dysregulated kinase activity is a hallmark of many cancers. nih.govrsc.orgnih.gov Derivatives of nitropyridines have been synthesized and evaluated as potent anti-cancer agents. nih.gov For instance, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized from 2-amino-5-nitropyridine (B18323) and showed promise as anticancer agents. nih.gov Similarly, derivatives of the related 5-Chloro-2-methoxy-3-nitropyridine have been investigated for their anti-cancer effects, showing activity against various human cancer cell lines. These findings highlight the potential of the 5-Bromo-2-hydroxy-3-nitropyridine scaffold in designing new oncology drugs.

Anti-thrombolytic Properties: Research into thienopyridine compounds like clopidogrel (B1663587) has shown that they possess thrombolytic action. nih.gov Structural modifications of this chemical class are being explored to develop new molecules with enhanced potency. Studies have shown that creating benzothienopyrimidinone derivatives—a related heterocyclic system—can lead to significantly more powerful thrombolytic agents. nih.gov While direct studies on the anti-thrombolytic properties of 5-Bromo-2-hydroxy-3-nitropyridine derivatives were not identified, the successful enhancement of thrombolytic activity through modification of the pyridine ring in related structures suggests a potential avenue for future research and development. nih.gov

Application in Coordination Chemistry

The nitropyridine framework is also utilized in coordination chemistry to form metal complexes with specific biological or material properties. The nitrogen and oxygen atoms within 5-Bromo-2-hydroxy-3-nitropyridine can act as donor sites for metal ions. A review has detailed the synthesis of mononuclear Cu(II), Zn(II), and Ni(II) complexes using bidentate ligands prepared from 2-amino-5-nitropyridine. nih.gov These nitropyridine-containing complexes were subsequently evaluated for biological activities. nih.gov In a similar vein, metal complexes using a 5-nitro-8-hydroxyquinoline ligand have been developed to target multidrug-resistant cancer cells, demonstrating how metal coordination can enhance the biological activity and solubility of N-heterocyclic compounds. mdpi.com

Interactive Table: Applications of 5-Bromo-2-hydroxy-3-nitropyridine and its Derivatives

| Application Area | Specific Use/Target | Finding/Example |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Intermediate | A key building block for synthesizing biologically active molecules. nih.gov |

| Anti-inflammatory Agents | Precursor for agents like Pranlukast, used in asthma treatment. nih.govgoogle.com | |

| Antimicrobial/Antifungal | Used to develop novel antibacterial and antifungal compounds. nih.gov | |

| Tyrosine Kinase Inhibitors | The nitropyridine core is used to synthesize inhibitors of JAK2 and GSK3. nih.gov | |

| Anti-cancer Agents | Derivatives have been developed as potential anti-cancer therapeutics. nih.gov | |

| Anti-thrombolytic Agents | Related pyrimidine (B1678525) structures show potent thrombolytic activity. nih.gov | |

| Agrochemical Industry | Herbicides & Pesticides | Serves as a precursor for effective crop protection agents. nih.gov |

| Coordination Chemistry | Ligand for Metal Complexes | Forms complexes with metals like Cu(II), Zn(II), and Ni(II) for biological evaluation. nih.gov |

Use in Radiopharmaceuticals (if applicable to derivatives)

While direct applications of 5-Bromo-2-hydroxy-3-nitropyridine in radiopharmaceuticals are not extensively documented, its close structural analogs, particularly nitropyridine derivatives, serve as crucial precursors in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique used in clinical oncology, neurology, and cardiology to visualize and quantify physiological processes at the molecular level. nih.gov The development of specific radiotracers that bind to biological targets of interest is fundamental to the utility of PET. nih.gov

Derivatives of 5-Bromo-2-hydroxy-3-nitropyridine, such as 5-bromo-2-nitropyridine (B47719), have been instrumental in the synthesis of PET tracers for neuroimaging, particularly for the detection of tau protein aggregates, which are a hallmark of Alzheimer's disease. nih.gov

A notable example is the synthesis of the PET tau tracer [¹⁸F]T807 (also known as AV-1451 or Flortaucipir). nih.govnih.gov The radiosynthesis of [¹⁸F]T807 involves a multi-step process where 5-bromo-2-nitropyridine is a key starting material. nih.gov The synthetic strategy leverages the nitro group as a leaving group for nucleophilic aromatic substitution with the positron-emitting radionuclide, fluorine-18 (B77423) ([¹⁸F]F⁻). nih.govnih.gov This approach underscores the utility of the nitropyridine scaffold in facilitating the introduction of the ¹⁸F radiolabel, which is favored for its convenient half-life (109.7 minutes) and low positron energy. nih.govnih.gov

The general principle involves the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates the nucleophilic attack by [¹⁸F]fluoride. researchgate.net This method has been applied to various nitropyridine-containing molecules to produce ¹⁸F-labeled radiotracers. nih.gov The bromo-substituent on the pyridine ring can also be utilized for various chemical modifications to build the final tracer molecule before the radiolabeling step.

Research in this area continues to evolve, with studies focusing on optimizing the radiosynthesis of existing tracers like [¹⁸F]AV1451 to improve yields and simplify purification for clinical use. nih.govosti.govumich.edu Furthermore, novel radiotracers based on different core structures are being developed to image other important biological targets, such as glycogen synthase kinase 3 (GSK3), which is also implicated in Alzheimer's disease. nih.gov The fundamental chemistry involving nitropyridine derivatives remains a valuable tool in the development of the next generation of PET radiopharmaceuticals. nih.gov

Interactive Data Table: Radiopharmaceutical Precursors and Related Compounds

| Compound Name | CAS Number | Application/Relevance |

| 5-Bromo-2-hydroxy-3-nitropyridine | 186413-74-1 | Core compound of interest. synquestlabs.com |

| 5-Bromo-2-nitropyridine | 39856-50-3 | Precursor for [¹⁸F]T807 synthesis. nih.govbldpharm.comnih.gov |

| [¹⁸F]T807 (Flortaucipir) | Not applicable | PET tracer for imaging tau pathology. nih.govnih.gov |

| 3-Bromo-4-nitropyridine N-oxide | Not applicable | Used in studies of direct radiofluorination. rsc.orgnih.gov |

| [¹⁸F]AV1451 | Not applicable | Alternative name for [¹⁸F]T807. nih.govosti.govumich.edu |

Future Research Directions and Translational Perspectives for 5 Bromo 2 Hydroxy 3 Nitropyridine

The unique chemical architecture of 5-Bromo-2-hydroxy-3-nitropyridine, featuring a pyridine (B92270) ring substituted with activating and directing groups, positions it as a valuable scaffold for future scientific exploration. Its potential extends across various disciplines, from sustainable chemistry and computational science to medicine and materials engineering. This article outlines key future research directions that could unlock the full translational potential of this versatile compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 5-Bromo-2-hydroxy-3-nitropyridine?

- Methodology : Synthesis typically involves nitration and bromination of pyridine derivatives. For purification, recrystallization using polar aprotic solvents (e.g., DMF or ethanol/water mixtures) is effective due to the compound’s high melting point (246–250°C) . Safety protocols (e.g., PPE, fume hoods) must be followed, as the compound is classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Q. How can spectroscopic techniques (FT-IR, Raman, NMR) be optimized for characterizing 5-Bromo-2-hydroxy-3-nitropyridine?

- Methodology :

- FT-IR/Raman : Focus on nitro (NO₂) stretching vibrations (~1520–1350 cm⁻¹) and hydroxyl (OH) bands (~3200 cm⁻¹). Computational pre-optimization of molecular geometry using density functional theory (DFT) enhances spectral assignment accuracy .

- NMR : Use DMSO-d₆ to resolve hydroxyl proton signals (δ ~10–12 ppm). Coupling constants between adjacent protons (e.g., H-4 and H-6) help confirm regiochemistry .

Q. What safety protocols are critical when handling 5-Bromo-2-hydroxy-3-nitropyridine?

- Methodology :

- PPE : Impervious gloves, safety goggles, and respiratory protection to mitigate irritation risks .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Thermal decomposition releases toxic gases (e.g., NOx), necessitating proper ventilation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 5-Bromo-2-hydroxy-3-nitropyridine?

- Methodology :

- Functional Selection : Hybrid functionals (e.g., B3LYP) combine exact exchange and gradient corrections to accurately model nitro group electron-withdrawing effects and bromine’s inductive contributions .

- Reactivity Insights : HOMO-LUMO gaps calculated via DFT reveal electrophilic/nucleophilic sites. For example, the nitro group directs electrophilic substitution to the C-4 position .

Q. How do steric and electronic effects of substituents influence regioselectivity in reactions involving 5-Bromo-2-hydroxy-3-nitropyridine?

- Methodology :

- Steric Maps : Molecular electrostatic potential (MEP) surfaces identify steric hindrance near the bromine atom, favoring reactions at the C-4 or C-6 positions .

- Kinetic vs. Thermodynamic Control : Computational studies (e.g., transition state analysis) differentiate pathways. Nitro groups stabilize intermediates via resonance, while bromine’s bulkiness disfavors ortho-substitution .

Q. How should researchers address contradictory data in literature regarding synthetic yields or spectroscopic assignments?

- Methodology :

- Reproducibility Checks : Validate synthetic protocols (e.g., reaction time, catalyst loading) against multiple sources. For spectral discrepancies, cross-reference with DFT-simulated spectra (e.g., Gaussian 16) .

- Error Analysis : Compare experimental conditions (e.g., solvent polarity, temperature) that may alter reaction pathways or spectral line shapes .

Q. What computational strategies are effective for studying the compound’s interactions in molecular docking or drug design?

- Methodology :

- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) parameterized for nitro and bromine groups. Include solvation models (e.g., PBSA) to account for aqueous interactions .

- Pharmacophore Modeling : Highlight hydrogen-bonding (hydroxyl group) and halogen-bonding (bromine) motifs as key interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro